molecular formula C22H29N5O2S B2978128 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide CAS No. 922096-67-1

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

Cat. No. B2978128
M. Wt: 427.57
InChI Key: JVQYRPHNOJKRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a useful research compound. Its molecular formula is C22H29N5O2S and its molecular weight is 427.57. The purity is usually 95%.
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Scientific Research Applications

Antihypertensive Applications

  • Synthesis and Antihypertensive Activity : A series of piperidine derivatives with a quinazoline ring system were synthesized and tested for their antihypertensive activity. Certain derivatives produced significant hypotension in hypertensive rat models, showcasing the potential of structurally similar compounds in treating hypertension (Takai et al., 1986).

Metabolic and Excretion Studies

  • Human Metabolites and Excretion : Research on YM758, a novel inhibitor for the If current channel, identified major metabolites in human urine and plasma. This study highlights the importance of understanding the metabolism and excretion pathways of compounds for therapeutic applications (Umehara et al., 2009).

Diuretic Applications

  • Diuretic Properties : Etozolin, a compound with a thiazolidine structure similar to the query, showed potent diuretic and saluretic properties along with a mild antihypertensive effect in animal studies, suggesting potential renal applications (Herrmann et al., 1977).

Antimicrobial Activity

  • Antibacterial and Antifungal Activity : Novel biquinoline derivatives bearing a thiazole moiety were synthesized and showed moderate antibacterial and antifungal activity, indicating the potential use of similar compounds in combating microbial infections (Shah et al., 2012).

Anticonvulsant Agents

  • Development of Anticonvulsants : N-substituted 1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated as anticonvulsants. One derivative showed high activity comparable to known anticonvulsants, underscoring the potential for developing new treatments for seizures (Gitto et al., 2006).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2S/c1-26-10-5-6-16-14-17(7-8-18(16)26)19(27-11-3-2-4-12-27)15-24-20(28)21(29)25-22-23-9-13-30-22/h7-9,13-14,19H,2-6,10-12,15H2,1H3,(H,24,28)(H,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQYRPHNOJKRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NC=CS3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

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